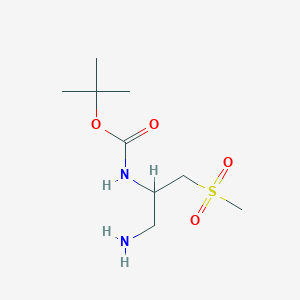
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methanesulfonyl group attached to a propan-2-yl backbone. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used in this reaction include triethylamine or pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the carbamate to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which typically target the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under mild acidic conditions .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biomolecules. It helps in protecting the amino group during the synthesis process, ensuring the integrity of the final product. In medicine, it is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require protection of the amino group during their synthesis .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and ease of removal make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. The carbamate group can be cleaved under mild acidic conditions, releasing the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is unique due to the presence of the methanesulfonyl group, which provides additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in applications where additional functional groups are required for further chemical modifications .
特性
分子式 |
C9H20N2O4S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-3-methylsulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-7(5-10)6-16(4,13)14/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChIキー |
SXBGYIYIUVGEAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CN)CS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

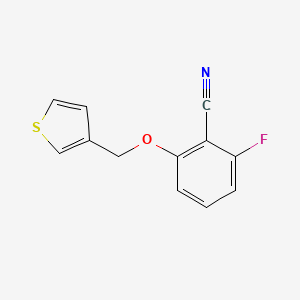
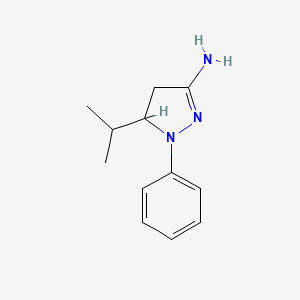
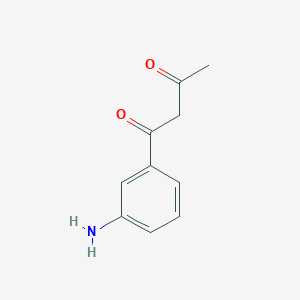
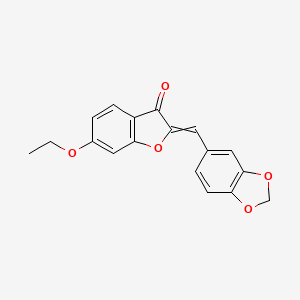
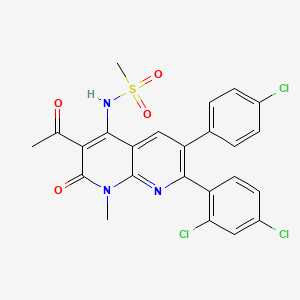
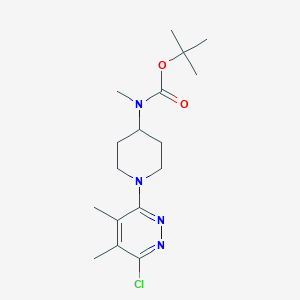
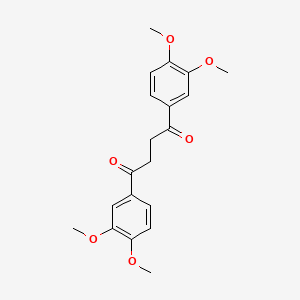
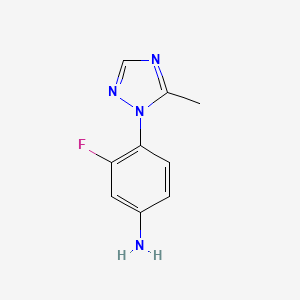
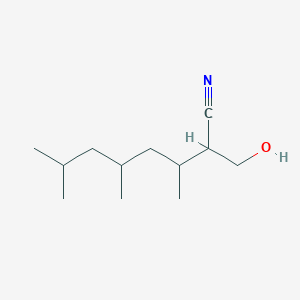
![6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8309971.png)
![[2-(Pyridin-2-ylamino)thiazol-5-yl]methanol](/img/structure/B8309974.png)
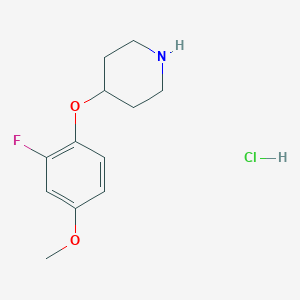
![3-Bromo-4-methoxy-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzamide](/img/structure/B8309997.png)
